![molecular formula C22H19N3O3S B11521017 2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521017.png)
2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common route includes the condensation of 5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-CARBOXALDEHYDE with 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE in the presence of a suitable base to form the desired product. Reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE: shares structural similarities with other benzothiophene derivatives and furan-based compounds.
Uniqueness
- The unique combination of aromatic and heterocyclic structures in this compound provides distinct chemical and biological properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C22H19N3O3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O3S/c1-13-14(2)19(25(26)27)9-8-16(13)20-10-7-15(28-20)12-24-22-18(11-23)17-5-3-4-6-21(17)29-22/h7-10,12H,3-6H2,1-2H3/b24-12+ |
InChI Key |
MFPMDDPHTPLZAA-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/C3=C(C4=C(S3)CCCC4)C#N |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NC3=C(C4=C(S3)CCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


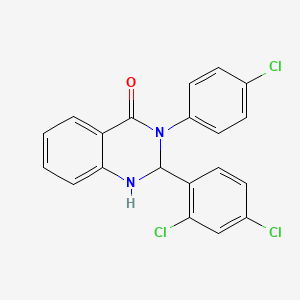
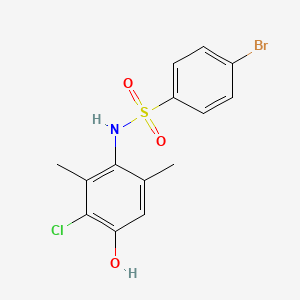
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520954.png)
![(2E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B11520956.png)
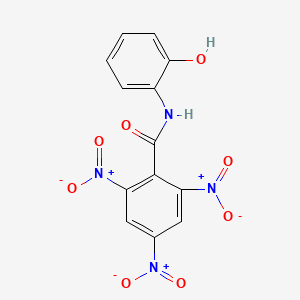
![methyl N-{[2-(benzylsulfanyl)-4,6-dinitrophenyl]carbonyl}glycinate](/img/structure/B11520976.png)
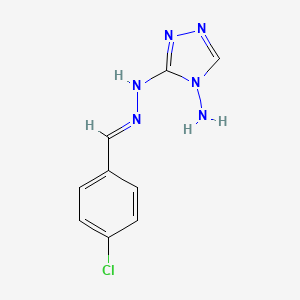
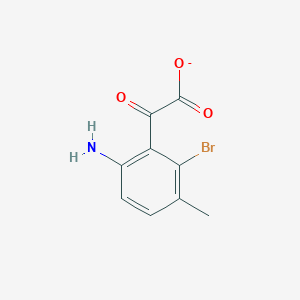
![N,N-dimethyl-2-(nonyloxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11520992.png)
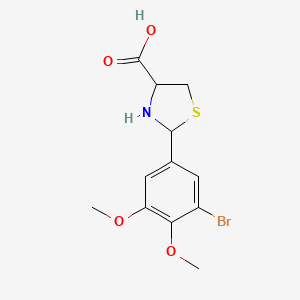
![4-[4,6,6-Trimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-4-yl]benzene-1,3-diol](/img/structure/B11521004.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-nitrophenol](/img/structure/B11521008.png)
![5-(4-tert-butylphenyl)-1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11521012.png)
![N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-diphenylcyclobutane-1,3-dicarbohydrazide](/img/structure/B11521022.png)
